2-(3-methylanilino)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28354-22-5 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(3-methylanilino)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,11H,6H2,1H3 |
InChI Key |
MOQXGUQHBPOHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Methylanilino Acetonitrile and Analogous Structures
Direct Amination Approaches for Acetonitrile (B52724) Derivatives
Direct amination of acetonitrile derivatives represents a straightforward approach to forming the C-N bond in 2-anilinoacetonitriles. This can involve the reaction of a haloacetonitrile with an aniline (B41778). For instance, the reaction of chloroacetonitrile (B46850) or bromoacetonitrile (B46782) with 3-methylaniline would directly yield 2-(3-methylanilino)acetonitrile. This nucleophilic substitution reaction is a fundamental transformation in organic synthesis.
Recent advancements have focused on the C-H amination of acetonitrile itself. mdpi.com Although challenging due to the high pKa of acetonitrile's C-H bonds, this method is highly atom-economical. nih.govornl.gov Transition metal catalysts are often employed to facilitate this transformation by activating the C-H bond. nih.govrsc.orgrsc.org Electrochemical methods have also emerged as a green alternative for the amidation of arenes with acetonitrile. nih.govrsc.orgrsc.org
Synthetic Routes Involving 3-Methylaniline as a Precursor
The most common and direct method for synthesizing this compound involves the reaction of 3-methylaniline with a suitable two-carbon synthon containing a nitrile group. A classic example is the reaction with glycolonitrile (B6354644) (hydroxyacetonitrile). This reaction proceeds via the formation of an imine intermediate, followed by the addition of a cyanide source.
Alternatively, a two-step approach can be employed where 3-methylaniline is first reacted with an aldehyde, such as formaldehyde (B43269), to form an N-substituted imine. This imine is then treated with a cyanide source, like hydrogen cyanide or trimethylsilyl (B98337) cyanide, to afford the desired α-aminonitrile. This is a variation of the well-known Strecker synthesis. nrochemistry.comwikipedia.org
Reductive amination of 3-methylaniline with a protected form of glycolonitrile, followed by deprotection and nitrile formation, offers another viable route. The reductive amination of ethanol (B145695) with ammonia (B1221849) over catalysts has been studied for acetonitrile production, and similar principles could be adapted for more complex amines. researchgate.netrsc.org
Functional Group Interconversion Strategies for Cyanomethylation
Functional group interconversion provides a versatile platform for the synthesis of anilinoacetonitriles. fiveable.mevanderbilt.eduub.edu This strategy involves starting with a molecule that already contains the anilino moiety and then introducing the cyanomethyl group through a series of chemical transformations.
For example, an N-(3-methylphenyl)glycine derivative could be converted to this compound. This would typically involve the conversion of the carboxylic acid group into a nitrile. This can be achieved by first converting the carboxylic acid to a primary amide, which is then dehydrated using reagents like phosphorus pentoxide, thionyl chloride, or triflic anhydride (B1165640) to yield the nitrile. vanderbilt.edu
Another approach could involve the displacement of a leaving group on a pre-existing N-substituted 3-methylaniline derivative. For instance, N-(2-haloethyl)-3-methylaniline could undergo nucleophilic substitution with a cyanide salt to introduce the nitrile functionality. The choice of reagents and reaction conditions is crucial to ensure high yields and avoid side reactions. organic-chemistry.org
Multicomponent Reaction Pathways for Incorporating Anilino and Acetonitrile Moieties
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, offering high atom economy and procedural simplicity. organic-chemistry.orgnumberanalytics.comfrontiersin.orgnih.gov The Strecker synthesis is a classic example of a three-component reaction that can be adapted to produce this compound. nrochemistry.comwikipedia.orgorganic-chemistry.org In this case, 3-methylaniline, an aldehyde (like formaldehyde or its equivalent), and a cyanide source (such as hydrogen cyanide, potassium cyanide, or trimethylsilyl cyanide) are reacted together. mdpi.comnrochemistry.comwikipedia.org The reaction proceeds through the in situ formation of an iminium ion, which is then attacked by the cyanide nucleophile. wikipedia.org
The Ugi reaction is another powerful four-component reaction that can be utilized to synthesize α-amino acid derivatives. colab.wswikipedia.orgorganic-chemistry.orgnih.govmdpi.com While the direct product is a bis-amide, the Ugi reaction can be strategically employed to generate precursors that can be subsequently converted to anilinoacetonitriles. colab.wswikipedia.orgorganic-chemistry.org This involves the reaction of an aldehyde, an amine (3-methylaniline), a carboxylic acid, and an isocyanide. numberanalytics.comwikipedia.orgorganic-chemistry.org
| Multicomponent Reaction | Components | Product Type | Relevance to Anilinoacetonitriles |
| Strecker Synthesis | Aldehyde/Ketone, Amine, Cyanide Source | α-Aminonitrile | Direct synthesis of this compound. mdpi.comnrochemistry.comwikipedia.org |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Synthesis of complex precursors to anilinoacetonitriles. colab.wswikipedia.orgorganic-chemistry.orgnih.govmdpi.com |
Catalyst-Driven Synthesis of Substituted Acetonitriles
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of substituted acetonitriles, including anilinoacetonitriles, has greatly benefited from the development of novel catalytic systems.
Metal-Catalyzed Synthesis: Transition metals such as copper, iron, rhodium, and nickel are widely used to catalyze the formation of C-N and C-C bonds. mdpi.comnih.govrsc.orgacs.orgnih.govchemrevlett.com For instance, copper-catalyzed C-H amidation of acetonitrile with anilines offers a direct route to anilinoacetonitriles. nih.govrsc.orgrsc.org Iron catalysts have been employed for the cyanomethylation of amino-substituted arenes using acetonitrile. acs.org Rhodium and nickel complexes have been shown to activate the C-H and C-C bonds of acetonitrile, opening up avenues for novel synthetic methodologies. acs.org Silver-catalyzed cyanomethylation of amines using nitromethane (B149229) as a methylene (B1212753) source has also been reported. organic-chemistry.orgnih.gov
Organocatalyzed Synthesis: Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of α-aminonitriles. mdpi.com The Strecker reaction, for example, can be efficiently catalyzed by various organocatalysts, such as thioureas and phosphoric acids, often with high enantioselectivity. mdpi.com These catalysts typically activate the imine intermediate towards nucleophilic attack by the cyanide source. mdpi.com
| Catalyst Type | Example Catalyst | Reaction Type | Reference |
| Metal Catalyst | Copper Acetate | C-H Amidation | nih.govrsc.orgrsc.org |
| Metal Catalyst | Iron(II) Chloride | Cyanomethylation of Arenes | acs.org |
| Metal Catalyst | Silver Cyanide | Cyanomethylation of Amines | organic-chemistry.orgnih.gov |
| Organocatalyst | Thiourea Derivatives | Asymmetric Strecker Reaction | mdpi.com |
Stereoselective and Diastereoselective Synthesis of Chiral Anilinoacetonitriles
The synthesis of chiral α-aminonitriles is of great importance as they are key intermediates for the production of enantiomerically pure α-amino acids. mdpi.com Asymmetric synthesis of these compounds can be achieved through several strategies.
One common approach involves the use of a chiral auxiliary. A chiral amine can be used in a Strecker-type reaction, leading to the formation of a diastereomeric mixture of α-aminonitriles that can be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.
Another powerful method is the use of a chiral catalyst in an enantioselective Strecker reaction. mdpi.com Chiral metal complexes or organocatalysts can be used to control the stereochemical outcome of the cyanide addition to an achiral imine. This approach is highly desirable as it is more atom-economical. For example, chiral titanium complexes have been shown to be highly effective in the enantioselective cyanation of imines. organic-chemistry.org Similarly, chiral organocatalysts have been developed that can promote the asymmetric Strecker reaction with high enantioselectivity. mdpi.com
Furthermore, diastereoselective approaches can be employed when the substrate already contains a stereocenter. The existing stereocenter can direct the stereochemical outcome of the nitrile addition, leading to the preferential formation of one diastereomer. The Ugi reaction involving chiral α-amino acids has been shown to proceed with substantial diastereoselectivity. mdpi.com
Reaction Mechanisms and Chemical Reactivity of 2 3 Methylanilino Acetonitrile
Nucleophilic Reactivity at the α-Carbon of the Acetonitrile (B52724) Moiety
The methylene (B1212753) group (—CH₂—) positioned between the anilino nitrogen and the nitrile group exhibits significant nucleophilic character due to the activating effect of the adjacent cyano group. This activation facilitates the deprotonation of the α-carbon, generating a carbanion that can readily participate in various carbon-carbon bond-forming reactions.
Alkylation and Arylation Mechanisms
The α-carbon of 2-(3-methylanilino)acetonitrile can be readily alkylated or arylated under basic conditions. The reaction mechanism commences with the abstraction of a proton from the α-carbon by a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion. This carbanion then acts as a potent nucleophile, attacking an alkyl or aryl halide in a classic SN2 reaction to yield the corresponding α-substituted product.
The general mechanism for alkylation is as follows:
Deprotonation: A strong base removes a proton from the α-carbon, forming a nitrile-stabilized carbanion.
Nucleophilic Attack: The carbanion attacks the electrophilic carbon of an alkyl halide, displacing the halide ion.
| Reactant | Reagent | Base | Product |
| This compound | Alkyl Halide (R-X) | NaH, LDA | 2-(3-Methylanilino)-2-alkylacetonitrile |
| This compound | Aryl Halide (Ar-X) | Pd catalyst, Base | 2-(3-Methylanilino)-2-arylacetonitrile |
This table presents typical reagents for the alkylation and arylation of activated acetonitriles.
Arylation of the α-carbon can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Suzuki reactions. In these processes, a palladium or copper catalyst facilitates the coupling of the in situ generated carbanion with an aryl halide or boronic acid derivative.
Knoevenagel Condensation and Related Pathways
The activated methylene group of this compound makes it a suitable substrate for Knoevenagel condensation reactions. This reaction involves the condensation of the active methylene compound with an aldehyde or ketone in the presence of a weak base, such as an amine or an ammonium salt, to form an α,β-unsaturated nitrile.
The mechanism of the Knoevenagel condensation proceeds through the following steps:
Formation of the Enolate: The basic catalyst facilitates the deprotonation of the α-carbon to form an enolate ion.
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming an aldol-type intermediate.
Dehydration: The intermediate undergoes dehydration to yield the final α,β-unsaturated product.
| Reactant | Carbonyl Compound | Catalyst | Product |
| This compound | Aldehyde (R-CHO) | Piperidine, Ammonium Acetate | (E/Z)-3-Alkyl-2-(3-methylanilino)acrylonitrile |
| This compound | Ketone (R₂C=O) | Piperidine, Ammonium Acetate | (E/Z)-3,3-Dialkyl-2-(3-methylanilino)acrylonitrile |
This table illustrates the reactants and typical catalysts for the Knoevenagel condensation involving activated acetonitriles.
Transformations Involving the Nitrile Functional Group
The nitrile group (—C≡N) in this compound is a versatile functional group that can undergo a variety of transformations, including hydrolysis, amidation, and cycloaddition reactions.
Hydrolysis and Amidation Reaction Mechanisms
Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. The reaction proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile group.
Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields a carboxylic acid and an ammonium salt.
Base-catalyzed hydrolysis proceeds through the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, forming an imidic acid anion, which is then protonated to give an amide. Under more vigorous conditions, the amide can be further hydrolyzed to a carboxylate salt and ammonia (B1221849). Milder conditions can sometimes be employed to isolate the amide intermediate.
| Reaction | Conditions | Intermediate | Final Product |
| Acid Hydrolysis | H₃O⁺, heat | Amide | 2-(3-Methylanilino)acetic acid |
| Base Hydrolysis | OH⁻, heat | Amide | 2-(3-Methylanilino)acetate |
| Partial Hydrolysis | Mild acid or base | - | 2-(3-Methylanilino)acetamide |
This table summarizes the conditions and products for the hydrolysis and amidation of nitriles.
Amidation can also be achieved under non-hydrolytic conditions, for instance, through the Radziszewski reaction, which involves the reaction of the nitrile with hydrogen peroxide in an alkaline medium.
Cycloaddition Reactions of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, proceeds through a concerted mechanism.
Another important class of reactions is the [2+2+2] cycloaddition with alkynes, catalyzed by transition metals like cobalt or nickel, which can lead to the formation of substituted pyridines. The regioselectivity of these cycloadditions is influenced by both electronic and steric factors of the substituents on the reactants.
Electrophilic and Nucleophilic Substitution Reactions on the 3-Methylanilino Aromatic Ring
The aromatic ring of the 3-methylanilino group is susceptible to both electrophilic and nucleophilic substitution reactions. The directing effects of the substituents—the methyl group and the aminoacetonitrile group—play a crucial role in determining the position of substitution.
The amino group (—NH—) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. The methyl group is also an activating, ortho, para-directing group, albeit weaker than the amino group. The combined effect of these two groups strongly activates the positions ortho and para to the amino group (positions 2, 4, and 6) and to a lesser extent the positions ortho to the methyl group (positions 2 and 4). Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur predominantly at the 2-, 4-, and 6-positions of the aniline (B41778) ring.
Nucleophilic aromatic substitution (SNAr) on the 3-methylanilino ring is generally disfavored due to the electron-rich nature of the ring. Such reactions typically require the presence of strong electron-withdrawing groups (which are absent in this molecule) and a good leaving group on the aromatic ring.
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 2-(2/4/6-Nitro-3-methylanilino)acetonitrile |
| Bromination | Br₂, FeBr₃ | 2-(2/4/6-Bromo-3-methylanilino)acetonitrile |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(4-Acyl-3-methylanilino)acetonitrile |
This table provides examples of electrophilic aromatic substitution reactions and the predicted regiochemical outcomes based on the directing effects of the substituents.
Radical Reactions and Generation of Radical Intermediates involving this compound
The chemistry of radical intermediates derived from α-aminonitriles, such as this compound, is a burgeoning field with significant implications for carbon-carbon and carbon-heteroatom bond formation. The generation of an α-amino radical from this compound can be conceptually initiated through homolytic cleavage of the C-H bond adjacent to both the nitrogen and the nitrile group. This process, however, typically requires a significant energy input. The bond dissociation enthalpy (BDE) for the α-C-H bond in similar amino acid structures is notably high, though it can be influenced by the electronic environment and solvent. For instance, theoretical studies on proteinogenic α-amino acids have shown that the Cα-H bond dissociation enthalpies are considerable, suggesting that direct thermolytic radical generation is challenging under mild conditions researchgate.netnih.gov.
A more common and synthetically useful approach for generating α-amino radicals from precursors analogous to this compound involves photoredox catalysis. In such systems, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process. For instance, N-arylimine derivatives, which share structural similarities with the imine tautomer of this compound, can be reduced to form α-amino radicals snnu.edu.cn. This process often involves the reduction of an imine or a related derivative to a radical anion, which is then protonated to yield the neutral α-amino radical.
Once generated, the this compound radical is a versatile intermediate. Due to the presence of both the electron-donating amino group and the electron-withdrawing nitrile group, this radical can exhibit ambiphilic character, though it is generally considered nucleophilic. One of the primary reaction pathways for such radicals is their addition to electron-deficient π-systems in Giese-type reactions snnu.edu.cn. For example, these radicals can add to activated olefins such as dehydroalanine derivatives to form new C-C bonds, leading to the synthesis of complex amino acid derivatives snnu.edu.cn.
Intramolecular reactions of α-aminoalkyl radicals are also a powerful tool for the construction of cyclic and heterocyclic systems. If the this compound molecule were to contain an appropriately positioned unsaturation, the generated radical could undergo cyclization. Studies on related α-acylamino radicals have demonstrated efficient 5-endo and 6-endo cyclizations onto alkenes and arenes arkat-usa.org. The regioselectivity of these cyclizations is often governed by stereoelectronic factors.
Another potential fate of the this compound radical is its participation in radical-radical coupling reactions. While less common in a controlled synthetic context, this pathway can be significant, especially at high radical concentrations. Furthermore, hydrogen atom transfer (HAT) processes can occur, where the generated radical abstracts a hydrogen atom from a suitable donor, leading to the corresponding saturated amine.
Mechanistic Investigations of Organometallic-Catalyzed Reactions
Organometallic catalysis offers a diverse toolkit for the transformation of molecules like this compound. While specific mechanistic studies on this exact compound are not extensively documented, the reactivity of the aniline and nitrile functionalities with transition metals has been well-established, allowing for informed mechanistic proposals.
Copper-Catalyzed C-N Bond Formation:
Copper-catalyzed cross-coupling reactions are particularly relevant to the aniline moiety of this compound. For instance, the Ullmann condensation, which forms C-N bonds, can be catalyzed by copper complexes. Mechanistic investigations of copper-catalyzed N-alkylation of anilines with alkyl halides suggest a pathway that can involve radical intermediates dicp.ac.cn. In a photoinduced, copper-catalyzed enantioconvergent alkylation of anilines, a chiral copper(I) complex is proposed to be oxidized to a formally copper(II)-anilido species upon reaction with the aniline. This intermediate is better described as a copper(I)-anilidyl radical, which then acts as a persistent radical, coupling with a transient alkyl radical to form the C-N bond with high enantioselectivity dicp.ac.cn. A similar mechanism could be envisioned for reactions involving this compound, where the nitrogen atom coordinates to the copper center.
Table 1: Proposed Intermediates in a Hypothetical Copper-Catalyzed N-Arylation of this compound
| Intermediate | Proposed Structure | Role in Catalytic Cycle |
| Copper(I)-Amine Complex | [L-Cu(I)-(NCCH₂NH-m-Tol)] | Initial coordination of the substrate to the catalyst. |
| Copper(I)-Anilidyl Radical | [L-Cu(I)-(•N-m-Tol-CH₂CN)] | Key persistent radical intermediate. |
| Copper(III) Intermediate | [L-Cu(III)-(N-m-Tol-CH₂CN)(Ar)] | Formed after coupling with an aryl halide. |
| Product Complex | [L-Cu(I)-(Ar-N-m-Tol-CH₂CN)] | Precedes product release and catalyst regeneration. |
Note: L represents the ancillary ligand(s) on the copper catalyst, and m-Tol represents the 3-methylphenyl group.
Organometallic-Catalyzed Cyanation Reactions:
The nitrile group of this compound can also participate in organometallic reactions. While often used as a cyanide source in other reactions, the aniline nitrogen can direct C-H activation of the aromatic ring for subsequent functionalization, including cyanation. Cobalt-catalyzed C-H cyanation of 2-phenylpyridines provides a mechanistic blueprint beilstein-journals.org. The proposed mechanism involves a reversible C-H metalation to form a cobaltacyclic intermediate. This is followed by the rate-limiting migratory insertion of the cyanating agent into the Co-C bond. Subsequent reductive elimination would then yield the cyanated product and regenerate the active catalyst. London dispersion forces have been shown to play a significant role in stabilizing the intermediates and the rate-limiting transition state in such systems beilstein-journals.org.
Table 2: Elementary Steps in a Postulated Cobalt-Catalyzed ortho-Cyanation of the Aryl Ring in this compound
| Step | Description | Key Intermediate |
| C-H Activation | Reversible ortho-C-H bond cleavage and formation of a cobaltacycle. | (L)Co(III)-aryl intermediate |
| Migratory Insertion | Insertion of a cyanide source (e.g., N-cyano-N-phenyl-p-toluenesulfonamide) into the Co-C bond. | Seven-coordinate Co(III) transition state |
| Reductive Elimination | Formation of the C-CN bond and regeneration of the active Co(I) catalyst. | Co(I) complex |
Note: This is a hypothetical application of a known mechanism to the specified substrate.
Advanced Spectroscopic and Structural Elucidation of 2 3 Methylanilino Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2-(3-methylanilino)acetonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized for a complete assignment of its proton (¹H) and carbon (¹³C) signals.
Advanced ¹H and ¹³C NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the m-tolyl group, the methylene (B1212753) protons, the amine proton, and the methyl protons. The aromatic region would likely show a complex pattern due to the meta-substitution. The protons on the aromatic ring would appear as a set of multiplets. The methylene protons adjacent to the nitrogen and the nitrile group would likely appear as a singlet, and the methyl protons on the tolyl group would also present as a singlet. The N-H proton signal is expected to be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The spectrum would show signals for the nitrile carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the positions of the amino and methyl substituents.
2D NMR Spectroscopy: To unambiguously assign all ¹H and ¹³C signals and to confirm the connectivity, a suite of 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between vicinal protons, which would be particularly useful in assigning the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the conformation of the molecule, for example, by observing through-space interactions between the N-H proton and the ortho protons on the aromatic ring.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ | ~2.3 | ~21 |
| -CH₂- | ~4.2 | ~35 |
| N-H | Variable (broad singlet) | - |
| C1' | - | ~145 |
| C2' | ~6.6 | ~114 |
| C3' | - | ~139 |
| C4' | ~7.1 | ~129 |
| C5' | ~6.7 | ~120 |
| C6' | ~6.6 | ~110 |
| -C≡N | - | ~118 |
Note: Predicted values are based on analogous structures and general substituent effects. Actual experimental values may vary.
Heteronuclear NMR Applications (e.g., ¹⁵N NMR if applicable)
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less sensitive than ¹H and ¹³C NMR, could provide valuable information about the electronic environment of the two nitrogen atoms in this compound. The ¹⁵N chemical shifts are highly sensitive to hybridization and lone pair delocalization. The anilino nitrogen would have a chemical shift characteristic of an sp²-hybridized nitrogen involved in resonance with the aromatic ring. The nitrile nitrogen, being sp-hybridized, would appear at a significantly different chemical shift. ¹⁵N HMBC experiments could further confirm the connectivity by showing correlations between the nitrogen atoms and nearby protons.
Solid-State NMR for Polymorphic and Conformational Studies
In the solid state, molecules can exist in different crystalline forms, known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique to study these polymorphs. By analyzing the ¹³C and ¹⁵N chemical shifts in the solid state, it is possible to identify and characterize different polymorphic forms of this compound. Furthermore, ssNMR can provide insights into the molecular conformation and packing in the crystal lattice, which are not accessible from solution-state NMR.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and intermolecular interactions.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would show characteristic absorption bands for the various functional groups. The N-H stretching vibration of the secondary amine would appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl and methylene groups would be observed around 2850-3100 cm⁻¹. The characteristic and sharp C≡N stretching vibration of the nitrile group is expected to appear in the 2200-2260 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region. Finally, the C-N stretching vibration would be found in the 1250-1350 cm⁻¹ range.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups give strong signals in FT-IR, non-polar and symmetric functional groups often show strong signals in Raman spectra. For this compound, the C≡N stretch, which is often weak in the IR spectrum of similar compounds, is expected to be a strong and sharp band in the Raman spectrum. The symmetric breathing vibrations of the aromatic ring would also be prominent in the Raman spectrum.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
| N-H | Stretching | 3300-3500 | Weak |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| Aliphatic C-H | Stretching | 2850-2970 | Strong |
| C≡N | Stretching | 2200-2260 | Strong, sharp |
| Aromatic C=C | Stretching | 1450-1600 | Strong |
| C-N | Stretching | 1250-1350 | Medium |
Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
No specific high-resolution mass spectrometry (HRMS) data, including precise molecular mass determination or detailed fragmentation analysis, for this compound was found in the available literature and databases. General principles of mass spectrometry suggest that the fragmentation of related aromatic amines and nitriles often involves characteristic losses, but specific experimental data for the title compound is not publicly available. libretexts.orgyoutube.com
X-ray Diffraction Analysis for Single Crystal and Powder Structure Determination
A thorough search of crystallographic databases, including the Crystallography Open Database, did not yield any single crystal or powder X-ray diffraction data for this compound. ugr.es Consequently, information regarding its crystal system, space group, and unit cell dimensions is not available.
In the absence of X-ray diffraction data, the specific crystal packing and supramolecular architecture of this compound cannot be determined. While related molecules containing amine and phenyl groups often exhibit hydrogen bonding and π-π stacking interactions, no experimental evidence for these in the solid state of the title compound could be located.
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Characterization
No specific experimental data on the electronic absorption (UV-Vis) or emission (fluorescence) spectra of this compound could be retrieved from the searched scientific literature. As a result, its photophysical properties, such as absorption maxima, molar absorptivity, emission maxima, and quantum yields, are not documented. While general information on the photophysical properties of other compounds in acetonitrile (B52724) exists, it is not applicable to the specific title compound. researchgate.netresearchgate.netresearchgate.netshimadzu.comnih.gov
Computational and Theoretical Chemistry Studies on 2 3 Methylanilino Acetonitrile
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, providing insights into its stability, reactivity, and geometry.
Density Functional Theory (DFT) Optimizations and Property Predictions
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 2-(3-methylanilino)acetonitrile, a DFT study would typically begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state on the potential energy surface.
The optimization would yield key structural parameters. A hypothetical data table of such results is presented below to illustrate the type of information that would be obtained.
Hypothetical DFT-Calculated Structural Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C≡N (nitrile) | ~1.16 Å |
| N-C (aniline-acetonitrile) | ~1.42 Å | |
| C-C (methyl-ring) | ~1.51 Å | |
| Bond Angle | C-N-C (aniline) | ~125° |
| N-C-C (acetonitrile) | ~112° | |
| Dihedral Angle | C(ring)-N-C-C≡N | ~90-120° |
| Note: These values are illustrative and would be calculated using a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). |
Beyond geometry, DFT calculations predict various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. Additionally, properties like dipole moment, polarizability, and molecular electrostatic potential (MESP) maps, which indicate regions of positive and negative charge, would be determined to understand intermolecular interactions.
Ab Initio and Semi-Empirical Methodologies
Ab initio and semi-empirical methods offer alternative approaches to studying molecular systems.
Ab Initio Methods: These "from the beginning" methods compute molecular properties based solely on fundamental physical constants without using experimental data for parametrization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While often more computationally demanding than DFT, high-level ab initio calculations, such as Coupled Cluster (CC) theory, are considered the "gold standard" for accuracy in small to medium-sized molecules. For this compound, these methods could be used to obtain highly accurate energies and geometries to benchmark results from faster methods like DFT.
Semi-Empirical Methodologies: These methods simplify quantum mechanical calculations by incorporating some parameters derived from experimental data. Techniques like AM1, PM3, and PM6 are significantly faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary, high-throughput screening. However, their accuracy is dependent on the quality of the parametrization for the specific types of atoms and bonds present in the molecule. A semi-empirical study on this compound would provide rapid estimates of its geometry and heat of formation.
Prediction and Correlation of Spectroscopic Parameters
Computational chemistry is instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. This is typically done by first optimizing the molecule's geometry (usually with DFT) and then performing an NMR calculation using a method like the Gauge-Independent Atomic Orbital (GIAO) approach.
The calculated chemical shifts are often scaled or referenced against a standard compound (like tetramethylsilane (B1202638), TMS) to improve agreement with experimental results. Predicted spectra can help confirm a proposed structure or distinguish between different possible isomers.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C≡N (nitrile carbon) | - | ~118 |
| CH₂ (methylene) | ~4.2 | ~45 |
| Aromatic CHs | ~6.7 - 7.2 | ~115 - 130 |
| Aromatic C-N | - | ~145 |
| Aromatic C-CH₃ | - | ~139 |
| CH₃ (methyl) | ~2.3 | ~21 |
| N-H | ~4.0 | - |
| Note: These values are illustrative estimates. Actual calculated values depend heavily on the chosen computational method, basis set, and the inclusion of solvent effects. |
Theoretical Vibrational Frequency Analysis
Theoretical vibrational analysis calculates the frequencies and intensities of a molecule's vibrational modes, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. These calculations are performed after a geometry optimization to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies).
The resulting data provides a detailed assignment of spectral bands to specific molecular motions, such as the stretching of the C≡N bond, the bending of the N-H bond, and various aromatic ring vibrations. Calculated frequencies are often systematically higher than experimental values due to approximations in the models, and a scaling factor is commonly applied to improve accuracy.
Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch | ~3450 | Stretching of the aniline (B41778) N-H bond |
| Aromatic C-H Stretch | ~3050 - 3100 | Stretching of C-H bonds on the phenyl ring |
| Aliphatic C-H Stretch | ~2950 - 3000 | Stretching of C-H bonds on methyl and methylene (B1212753) groups |
| C≡N Stretch | ~2250 | Stretching of the nitrile triple bond |
| C=C Ring Stretch | ~1500 - 1600 | In-plane stretching of the aromatic ring |
| N-H Bend | ~1550 | Bending motion of the N-H bond |
| C-N Stretch | ~1300 | Stretching of the aniline C-N bond |
| Note: These frequencies are unscaled, illustrative values. The actual computed spectrum would contain many more vibrational modes. |
Simulated UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. This technique calculates the energies of electronic transitions from the ground state to various excited states.
The output of a TD-DFT calculation includes the absorption wavelength (λmax), the oscillator strength (which relates to the intensity of the absorption), and the nature of the electronic transition (e.g., a π → π* or n → π* transition). This information is crucial for understanding the electronic structure and chromophores within the molecule. For this compound, TD-DFT would likely predict strong absorptions in the UV region corresponding to π → π* transitions within the substituted benzene ring system.
Elucidation of Reaction Mechanisms via Transition State Theory and Potential Energy Surface Mapping
Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions. For a compound like this compound, transition state theory (TST) and potential energy surface (PES) mapping are pivotal in elucidating reaction mechanisms at a molecular level.
Transition State Theory (TST): TST explains reaction rates by assuming a quasi-equilibrium between reactants and an activated complex, known as the transition state. wikipedia.org This theory is not focused on calculating absolute reaction rates, which requires precise knowledge of potential energy surfaces, but is highly successful in determining activation parameters like enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation. wikipedia.org The core idea is that the rate of a reaction is governed by the concentration of the transition state species and the frequency at which they convert into products. umd.edu The famous Eyring equation is a cornerstone of TST, relating the rate constant to these thermodynamic properties. ox.ac.uk
Potential Energy Surface (PES) Mapping: A PES is a mathematical or graphical representation of a system's energy as a function of its geometry. wikipedia.org For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states. libretexts.org The minimum energy path (MEP) on this surface connects reactants to products via the transition state, which is a saddle point—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.orgsciepub.com By mapping the PES, chemists can identify the structures of reactants, products, intermediates, and transition states, thereby constructing a detailed reaction mechanism. libretexts.org
For this compound, these methods could be applied to study various potential reactions, such as its synthesis, decomposition, or reactions involving its key functional groups—the secondary amine, the nitrile group, and the aromatic ring. For instance, in a hypothetical hydrolysis of the nitrile group to form the corresponding amide, computational chemists would:
Model the Reactants: Define the geometries of this compound and the reacting species (e.g., water, hydronium ion).
Locate the Transition State: Search the PES for the saddle point corresponding to the highest energy barrier along the reaction pathway. This would reveal the geometry of the activated complex during the nucleophilic attack on the nitrile carbon.
Map the Reaction Pathway: Trace the MEP from reactants, through the transition state, to the final products. sciepub.com This would confirm that the identified transition state correctly connects the desired reactants and products and reveal any intermediates.
Calculate Activation Energies: Determine the energy difference between the reactants and the transition state to predict the reaction's feasibility and rate. libretexts.org
The findings from such a study would provide a quantitative understanding of the reaction kinetics and thermodynamics, guiding experimental efforts in synthetic chemistry.
| Reaction Coordinate Step | Description | Relative Energy (kJ/mol) (Illustrative) |
| Reactants | This compound + H₃O⁺ | 0 |
| Transition State 1 (TS1) | Nucleophilic attack of H₂O on the protonated nitrile carbon | +85 |
| Intermediate | Iminol intermediate | +20 |
| Transition State 2 (TS2) | Tautomerization to amide | +60 |
| Products | 2-(3-methylanilino)acetamide + H⁺ | -15 |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. fraserlab.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the evolution of the system, providing detailed information on its dynamic behavior and conformational flexibility. biorxiv.org
Conformational Landscapes: Molecules are not static entities; they exist as an ensemble of different conformations due to the rotation around single bonds. For this compound, rotations are possible around the C-N bond connecting the aniline nitrogen to the acetonitrile (B52724) group and the C-C bond of the ethylamino chain. An MD simulation would sample these rotational degrees of freedom, allowing for the construction of a conformational landscape. This landscape maps the potential energy of the molecule as a function of its dihedral angles, identifying low-energy, stable conformations and the energy barriers separating them. Understanding the preferred conformations is crucial as the molecule's shape influences its reactivity and interactions.
Solvent Effects: The surrounding environment, particularly the solvent, can dramatically influence a molecule's properties and reactivity. nih.gov MD simulations explicitly model solvent molecules, capturing the dynamic interactions between the solute (this compound) and the solvent. This is critical for understanding:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute. In an aqueous solution, water molecules would likely form hydrogen bonds with the amine hydrogen and the nitrile nitrogen.
Conformational Preferences: The presence of a solvent can alter the relative stability of different conformers. A polar solvent might stabilize a conformer with a larger dipole moment.
Reaction Dynamics: Solvents can affect reaction rates by stabilizing or destabilizing reactants, transition states, and products. For instance, explicit hydrogen bonding from water molecules to the transition state of a reaction can significantly lower the activation barrier. nih.gov
A typical MD simulation of this compound in a solvent like acetonitrile or water would involve placing one or more solute molecules in a box of solvent molecules and simulating their movement over nanoseconds. Analysis of the resulting trajectory would provide insights into its structural flexibility and the specific interactions that govern its behavior in solution. mdpi.com
| Parameter | Simulation in Vacuum (Illustrative) | Simulation in Water (Illustrative) |
| Dominant Conformer (Dihedral Angle N-C-C-N) | 175° (anti-periplanar) | 65° (gauche) |
| Average N-H···N(nitrile) distance | N/A (intramolecular) | 2.9 Å (via bridging water) |
| Solvation Free Energy (kJ/mol) | 0 | -25.4 |
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Dispersion Forces, C-H...N interactions)
The non-covalent interactions between molecules govern the physical properties of substances and are fundamental to chemical and biological processes. harvard.edu For this compound, a variety of intermolecular forces are at play, which can be studied using computational methods like quantum chemical calculations on molecular dimers or through analysis of MD simulation trajectories.
Hydrogen Bonding: The most significant specific interaction for this molecule involves the secondary amine group (N-H), which can act as a hydrogen bond donor. The nitrogen atom of the nitrile group (-C≡N) is a potent hydrogen bond acceptor. kpfu.ruias.ac.in Therefore, in the solid state or in concentrated solutions, strong N-H···N≡C hydrogen bonds would be expected to form between molecules, leading to self-association into dimers or larger aggregates. The strength of these interactions can be quantified by calculating the interaction energy.
C-H···N Interactions: In addition to classical hydrogen bonds, weaker C-H···N interactions can also occur. The hydrogen atoms on the methyl group and the aromatic ring can act as weak hydrogen bond donors to the nitrogen of the nitrile group on a neighboring molecule. rsc.org While individually weak, the cumulative effect of these interactions can be structurally significant.
Computational analysis can provide a detailed picture of these forces. For example, Quantum Theory of Atoms in Molecules (QTAIM) analysis can identify and characterize bond critical points associated with these weak interactions, while Non-Covalent Interaction (NCI) plots can visually map the regions of weak and strong interactions in real space.
| Interaction Type | Interacting Groups | Typical Calculated Energy (kJ/mol) (Illustrative) |
| Hydrogen Bonding | (Anilino) N-H ··· N≡C (Nitrile) | -15 to -25 |
| π-π Stacking | Aromatic Ring ··· Aromatic Ring | -5 to -10 |
| C-H···π Interaction | (Methyl) C-H ··· Aromatic Ring | -2 to -5 |
| C-H···N Interaction | (Aromatic) C-H ··· N≡C (Nitrile) | -1 to -4 |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that aim to correlate the chemical structure of compounds with their reactivity. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of molecular structure) and an experimentally measured reactivity parameter, such as a reaction rate constant. tubitak.gov.tr
The core principle of QSRR is that the reactivity of a molecule is determined by its structure. By quantifying structural features, one can predict reactivity. For a series of derivatives of this compound, a QSRR study could be developed to predict a specific type of reactivity, for example, the rate of a nucleophilic aromatic substitution reaction on the tolyl ring.
The process would involve:
Dataset Assembly: Synthesizing or identifying a series of related compounds, such as analogs of this compound with different substituents on the aromatic ring (e.g., -Cl, -OCH₃, -NO₂). The reaction rate for each compound would be measured experimentally.
Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated using computational chemistry software. These descriptors fall into several categories:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies (related to electron-donating/accepting ability).
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Partial Least Squares), are used to find the best correlation between a subset of the calculated descriptors and the experimental reactivity data. nih.govmdpi.com
Model Validation: The predictive power of the resulting equation is tested using statistical cross-validation techniques and, ideally, by predicting the reactivity of new compounds not included in the original training set.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-(3-methylanilino)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, acetonitrile derivatives are often synthesized using acetonitrile as a solvent in the presence of catalysts like sodium carbonate, as demonstrated in stepwise protocols for related nitrile compounds . Optimization includes monitoring reaction kinetics via HPLC (using acetonitrile-based mobile phases, e.g., methanol-acetonitrile mixtures ) and adjusting temperature/pH to minimize byproducts. Safety protocols for handling nitriles, such as using inert atmospheres and proper ventilation, are critical .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC : Use a methanol-acetonitrile-buffer system (e.g., 60:40 methanol-acetonitrile with triethylamine buffer, pH 7.5) to resolve impurities .
- NMR/FT-IR : Confirm functional groups (e.g., nitrile C≡N stretch ~2240 cm⁻¹) and aromatic substitution patterns.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Melting Point Analysis : Compare with literature values to assess crystallinity .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation (classified as harmful by inhalation ).
- Storage : Store in dark, inert atmospheres at room temperature to prevent degradation .
- Spill Management : Neutralize with sodium hypochlorite solution and dispose as hazardous waste.
Advanced Research Questions
Q. How can X-ray crystallography be applied to resolve ambiguities in the molecular structure of this compound derivatives?
- Methodological Answer :
- Data Collection : Use single-crystal diffraction with Cu-Kα radiation. For refinement, employ SHELXL for small-molecule structures, leveraging its robustness in handling twinned or high-resolution data .
- Enantiomorph Analysis : Apply Flack’s x parameter to resolve chirality ambiguities, as it avoids false polarity indications in near-centrosymmetric structures .
- Case Study : A related compound, Ethyl 3-{[(3-methylanilino)...carboxylate, was resolved using SHELXS for structure solution and SHELXL for refinement .
Q. What strategies are effective in addressing contradictory spectroscopic or crystallographic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental data (e.g., NMR chemical shifts) with computational predictions (DFT calculations).
- Redundancy in Crystallography : Collect multiple datasets and refine using independent software (e.g., SHELX vs. Olex2) to confirm bond lengths/angles .
- Error Analysis : Quantify uncertainties in SHELXL refinement outputs (e.g., R factors, ADP discrepancies) to identify outliers .
Q. How can computational modeling (e.g., molecular dynamics) predict the reactivity or stability of this compound under varying conditions?
- Methodological Answer :
- Force Field Selection : Use AMBER or CHARMM for simulating nitrile interactions in solvent systems (e.g., acetonitrile-water mixtures ).
- Solvent Effects : Run simulations with explicit solvent models to study hydrolysis kinetics or stability in acidic/basic conditions.
- Reactivity Prediction : Apply DFT (e.g., Gaussian) to calculate transition states for nucleophilic attacks on the nitrile group.
Q. What advanced analytical techniques are suitable for studying the compound’s interactions in biological or catalytic systems?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with proteins/enzymes.
- X-ray Absorption Spectroscopy (XAS) : Probe coordination environments in catalytic applications.
- LC-MS/MS : Track metabolic pathways in cell cultures using acetonitrile-based extraction protocols .
Methodological Notes
- Crystallographic Refinement : SHELX programs remain the gold standard for small-molecule refinement due to their adaptability to modern data types .
- Chromatographic Optimization : Adjust acetonitrile ratios in mobile phases to balance resolution and runtime .
- Safety Compliance : Adhere to UN# 3439 (Class 6.1) regulations for packaging and transport .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
